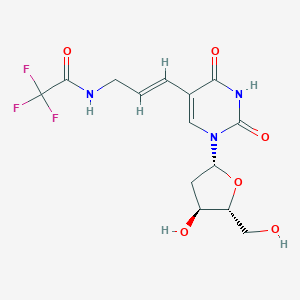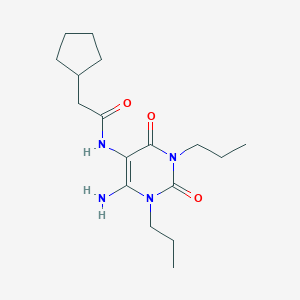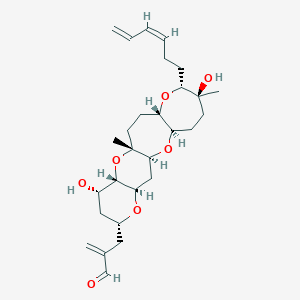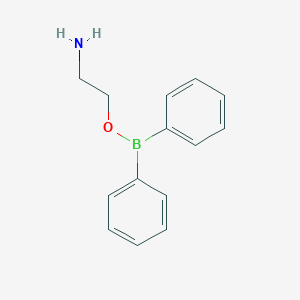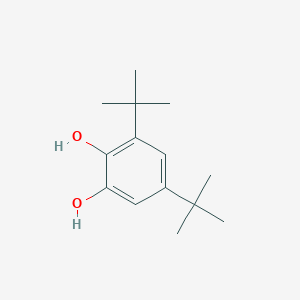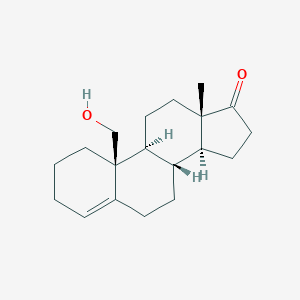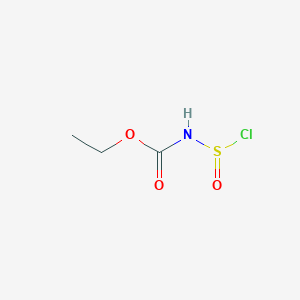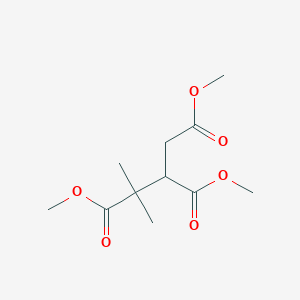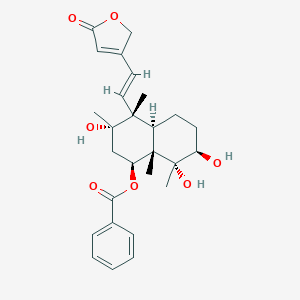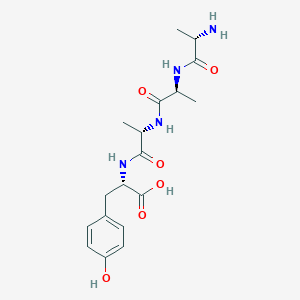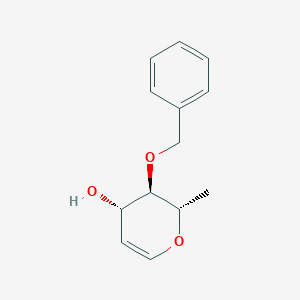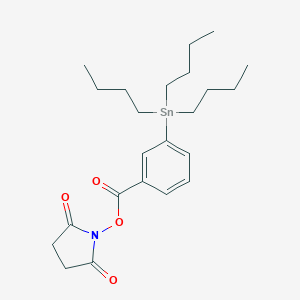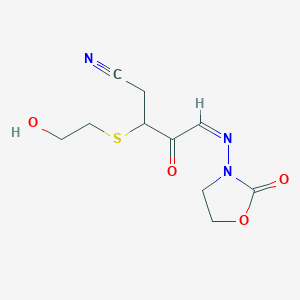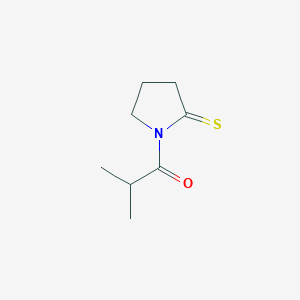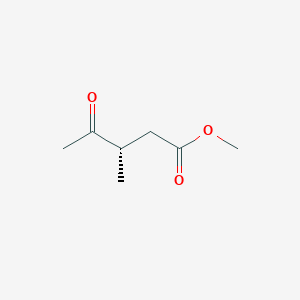
Methyl (3S)-3-methyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that is widely used in scientific research. It is a chiral compound that has both a ketone and an ester functional group. MOP has been used in various studies due to its unique chemical properties and ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of Methyl (3S)-3-methyl-4-oxopentanoate is not fully understood. However, it is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. Methyl (3S)-3-methyl-4-oxopentanoate has been shown to bind to various enzymes and proteins, affecting their activity and function.
Effets Biochimiques Et Physiologiques
Methyl (3S)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Methyl (3S)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have neuroprotective effects in certain studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3S)-3-methyl-4-oxopentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It is also a chiral compound, which makes it useful for studying enantioselective reactions. However, Methyl (3S)-3-methyl-4-oxopentanoate has some limitations as well. It can be difficult to purify, and it may have low solubility in certain solvents.
Orientations Futures
There are several future directions for research involving Methyl (3S)-3-methyl-4-oxopentanoate. One area of interest is the development of new drugs based on Methyl (3S)-3-methyl-4-oxopentanoate and its derivatives. Another area of interest is the study of Methyl (3S)-3-methyl-4-oxopentanoate's interactions with specific enzymes and proteins, which could lead to a better understanding of their function and potential therapeutic applications. Additionally, the synthesis of new derivatives of Methyl (3S)-3-methyl-4-oxopentanoate could lead to compounds with improved properties for use in scientific research.
Méthodes De Synthèse
Methyl (3S)-3-methyl-4-oxopentanoate can be synthesized through a variety of methods. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction produces Methyl (3S)-3-methyl-4-oxopentanoate as the product. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
Methyl (3S)-3-methyl-4-oxopentanoate has been widely used in scientific research due to its ability to interact with biological systems. It has been used in studies related to enzymatic reactions, protein-ligand interactions, and drug discovery. Methyl (3S)-3-methyl-4-oxopentanoate has also been used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
124686-29-9 |
|---|---|
Nom du produit |
Methyl (3S)-3-methyl-4-oxopentanoate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (3S)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
DPWCQWVJGUAQCY-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CC(=O)OC)C(=O)C |
SMILES |
CC(CC(=O)OC)C(=O)C |
SMILES canonique |
CC(CC(=O)OC)C(=O)C |
Synonymes |
Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



